4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine
CAS No.: 2640867-08-7
Cat. No.: VC11838362
Molecular Formula: C16H23N3OS
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640867-08-7 |
|---|---|
| Molecular Formula | C16H23N3OS |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | [1-(pyridin-4-ylmethyl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C16H23N3OS/c20-16(19-8-10-21-11-9-19)15-2-1-7-18(13-15)12-14-3-5-17-6-4-14/h3-6,15H,1-2,7-13H2 |
| Standard InChI Key | LMHNYFQBXBBWHT-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=NC=C2)C(=O)N3CCSCC3 |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=NC=C2)C(=O)N3CCSCC3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Solubility | Likely polar organic solvents |
Structural Features
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Core Components:
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 4-{1-[(pyridin-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves multi-step protocols, often leveraging:
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Hydrogenation: Reduction of pyridine intermediates using catalysts like Pd/C or PtO₂ under H₂ atmospheres .
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Coupling Reactions: Formation of the piperidine-thiomorpholine linkage via carbonylative coupling .
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Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to stabilize intermediates .
Table 2: Representative Reaction Conditions
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂ (4 MPa), EtOH, 80°C, 16h | 60–98% | |
| Coupling | K₂CO₃, DMF, 60°C | 35–94% | |
| Deprotection | TFA/CH₂Cl₂, room temperature | 85–90% |
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution on the piperidine ring.
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Purification: Separation of stereoisomers due to the chiral piperidine center .
Structural and Spectroscopic Analysis
X-ray Diffraction (XRD)
While XRD data for this specific compound is unavailable, analogs with similar piperidine-thiomorpholine frameworks exhibit characteristic peaks at 2θ = 10.4° and 6.9°, indicative of crystalline packing .
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
| Target | IC₅₀ (Predicted) | Mechanism | Source |
|---|---|---|---|
| PI3Kδ | <10 nM | ATP-competitive inhibition | |
| mTOR | 20–50 nM | Allosteric modulation |
Antimicrobial Activity
Thiomorpholine derivatives demonstrate broad-spectrum activity against pathogens like Staphylococcus aureus (MIC = 0.03–0.5 μg/mL) .
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